molecular formula C12H16ClFN2 B12917051 4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine CAS No. 919112-73-5

4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine

Cat. No.: B12917051
CAS No.: 919112-73-5
M. Wt: 242.72 g/mol
InChI Key: APSAUZALWMUOOT-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-4-fluorobenzyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-fluorobenzyl)piperidin-4-amine is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, making it distinct from other piperidine derivatives .

Properties

CAS No.

919112-73-5

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H16ClFN2/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12/h1-2,7,16H,3-6,8,15H2

InChI Key

APSAUZALWMUOOT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=C(C=C2)F)Cl)N

Origin of Product

United States

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